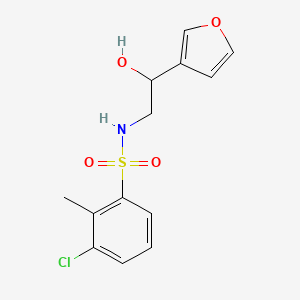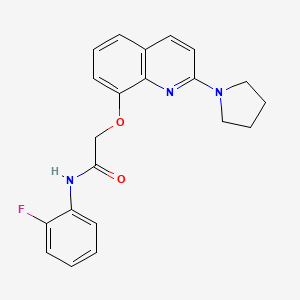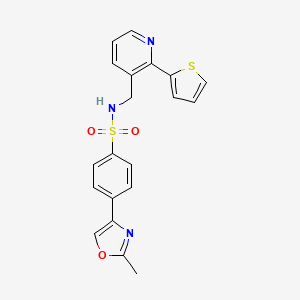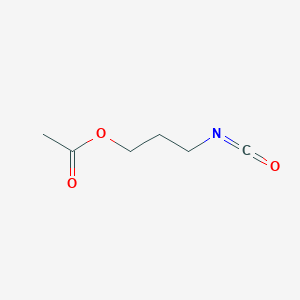
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, commonly known as PP2A inhibitor, is a small molecule compound that has been extensively studied for its potential use in cancer therapy. The compound is known to inhibit the activity of protein phosphatase 2A (PP2A), a tumor suppressor protein, which is often downregulated in various types of cancer.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Binding Analysis
The compound N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, due to its structural similarity with various pyrazole derivatives, may engage in significant molecular interactions, particularly with cannabinoid receptors. For instance, a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrated potent and selective antagonism for the CB1 cannabinoid receptor. This interaction was elucidated using AM1 molecular orbital method and comparative molecular field analysis (CoMFA), suggesting that the aromatic ring moiety significantly contributes to the steric binding interaction with the receptor, similar to cannabinoid agonists. Such insights could imply that N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide may have applications in studying receptor-ligand interactions and developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Heterocyclic Synthesis and Antimicrobial Applications
Compounds with structural features similar to N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide have been explored in the synthesis of diverse heterocyclic compounds with potential antimicrobial activities. For example, reactions involving naphtho[2,1-b]pyranone with arylmethylenemalononitriles or elemental sulfur in the presence of piperidine led to the formation of dibenzo[c,f]chromenes and thieno[3,4-d]naphtho[2,1-b]pyranone, respectively. Such synthetic pathways underscore the utility of this compound class in generating novel antimicrobial agents (El-Gaby et al., 2000).
Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives
N-1-Naphthyl-3-oxobutanamide, structurally related to N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, has been utilized in the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety. This illustrates the compound's versatility in synthesizing complex heterocyclic structures that could have various pharmacological and chemical applications (Hussein et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide involves the reaction of 1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine with 2-naphthoyl chloride in the presence of a base to form the target compound.", "Starting Materials": [ "1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine", "2-naphthoyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Slowly add 2-naphthoyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours (e.g. 6-12 hours) at room temperature or at a slightly elevated temperature (e.g. 40-50°C).", "Step 4: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the target compound as a solid." ] } | |
CAS-Nummer |
1319206-72-8 |
Molekularformel |
C26H24N4O2 |
Molekulargewicht |
424.504 |
IUPAC-Name |
N-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c31-25(21-11-10-18-6-4-5-9-20(18)16-21)27-22-12-14-30(15-13-22)26(32)24-17-23(28-29-24)19-7-2-1-3-8-19/h1-11,16-17,22H,12-15H2,(H,27,31)(H,28,29) |
InChI-Schlüssel |
XCGWKBPYEHROFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=NN4)C5=CC=CC=C5 |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)



![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)

![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)